molecular formula C22H17Cl2N3O B12116327 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,4-dichlorobenzamide

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,4-dichlorobenzamide

Cat. No.: B12116327
M. Wt: 410.3 g/mol
InChI Key: LJLMKFKETGFPGN-UHFFFAOYSA-N
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Description

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,4-dichlorobenzamide is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The compound’s structure consists of a benzimidazole ring fused with a benzene ring, which is further substituted with a benzyl group and a dichlorobenzamide moiety.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,4-dichlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.

Mechanism of Action

The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,4-dichlorobenzamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to its analogs. The presence of the benzyl group enhances its lipophilicity and potential for crossing biological membranes, making it more effective in certain applications .

Properties

Molecular Formula

C22H17Cl2N3O

Molecular Weight

410.3 g/mol

IUPAC Name

N-[(1-benzylbenzimidazol-2-yl)methyl]-2,4-dichlorobenzamide

InChI

InChI=1S/C22H17Cl2N3O/c23-16-10-11-17(18(24)12-16)22(28)25-13-21-26-19-8-4-5-9-20(19)27(21)14-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,25,28)

InChI Key

LJLMKFKETGFPGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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